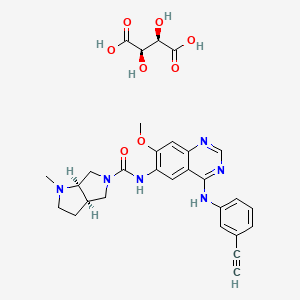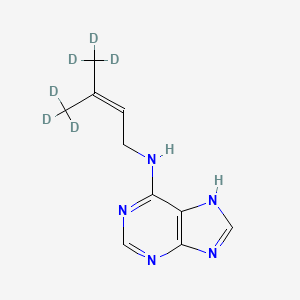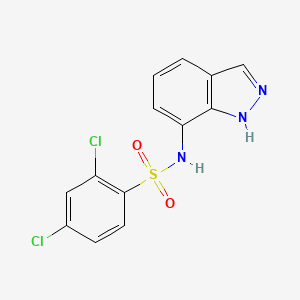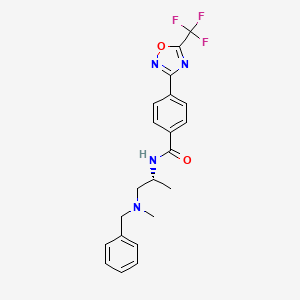
(R)-N-(1-(benzyl(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NT160 is a highly potent inhibitor of class-IIa histone deacetylases. The compound is known for its strong affinity towards histone deacetylase 4, histone deacetylase 5, histone deacetylase 7, and histone deacetylase 9 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NT160 involves multiple steps, starting with the preparation of the bromo-precursor. The radiosynthesis of [18F]-NT160, a radiolabeled version of NT160, uses 4-hydroxy-TEMPO, which significantly improves the radiochemical yield and molar activity . The compound is typically synthesized in a controlled laboratory environment, ensuring high purity and yield.
Industrial Production Methods: Industrial production of NT160 is not widely documented, as it is primarily used for research purposes. the synthesis process involves standard organic synthesis techniques, including purification steps such as high-performance liquid chromatography to ensure the compound’s purity .
化学反応の分析
Types of Reactions: NT160 undergoes various chemical reactions, including:
Oxidation: NT160 can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: NT160 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of NT160 .
科学的研究の応用
NT160 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of class-IIa histone deacetylases.
Biology: Helps in understanding the role of histone deacetylases in cellular processes.
Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.
作用機序
NT160 exerts its effects by inhibiting class-IIa histone deacetylases, which play a crucial role in the regulation of gene expression. The compound binds to the active site of these enzymes, preventing them from deacetylating histone proteins. This inhibition leads to an increase in acetylated histones, resulting in changes in gene expression and cellular functions .
類似化合物との比較
Sodium 4-phenylbutyrate: A transcriptional regulator that inhibits class I and II histone deacetylases.
Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.
4-Phenylbutyric acid: A histone deacetylase inhibitor used to treat urea cycle disorders.
Uniqueness of NT160: NT160 is unique due to its high potency and specificity towards class-IIa histone deacetylases. Its low inhibitory concentration (IC50) and strong affinity for multiple histone deacetylase isoforms make it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C21H21F3N4O2 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H21F3N4O2/c1-14(12-28(2)13-15-6-4-3-5-7-15)25-19(29)17-10-8-16(9-11-17)18-26-20(30-27-18)21(22,23)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)/t14-/m1/s1 |
InChIキー |
RESDVUQVZOJNSO-CQSZACIVSA-N |
異性体SMILES |
C[C@H](CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
正規SMILES |
CC(CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


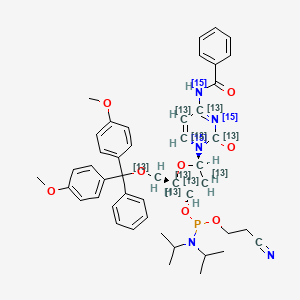
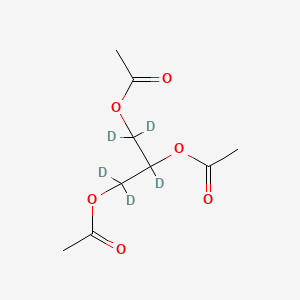
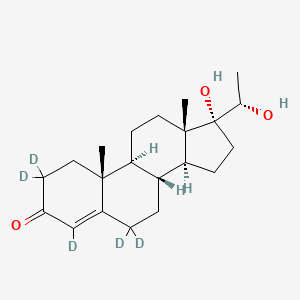
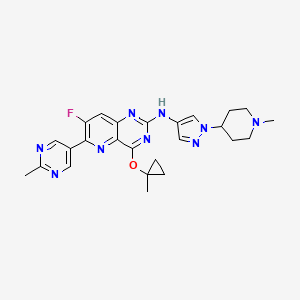
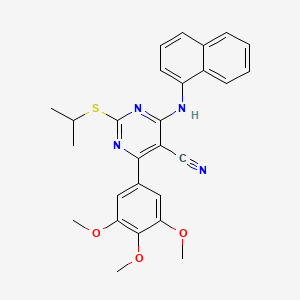
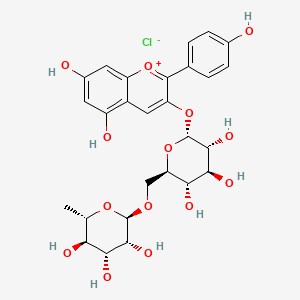
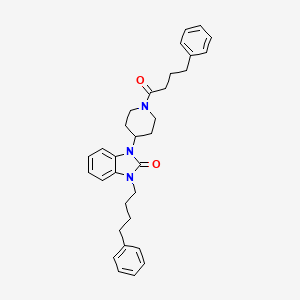

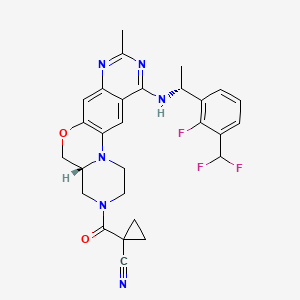
![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
